21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate
Description
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate (CAS: 84963-41-7) is a synthetic corticosteroid derivative characterized by a pregnane backbone with three ketone groups at positions 3, 11, and 20, and a pivalate ester at the 21-hydroxyl position. The molecular formula is inferred as C₂₆H₃₄O₆, derived from the parent compound (C₂₁H₂₈O₄) esterified with pivalic acid (C₅H₁₀O₂) .
This compound shares structural similarities with endogenous corticosteroids like corticosterone but is distinguished by the 11-keto group and the 21-pivalate modification. Its pharmacological profile suggests glucocorticoid activity, though specific clinical applications remain under investigation .
Properties
CAS No. |
84963-41-7 |
|---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O5/c1-24(2,3)23(30)31-14-21(29)19-9-8-18-17-7-6-15-12-16(27)10-11-25(15,4)22(17)20(28)13-26(18,19)5/h12,17-19,22H,6-11,13-14H2,1-5H3/t17-,18-,19+,22+,25-,26-/m0/s1 |
InChI Key |
MFNKUOBOAMIHNU-HEDGWYKQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C(C)(C)C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)COC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps. One common route starts with the precursor 3β-acetoxypregn-5-en-20-one. This compound undergoes a series of reactions including bromination, hydrolysis, and oxidation to introduce the hydroxyl and keto groups at the desired positions . The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of the parent compound .
Scientific Research Applications
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate and analogous corticosteroids:
Structural and Functional Insights
This group may reduce mineralocorticoid activity while retaining glucocorticoid effects . The 17α-hydroxyl group in cortisone enhances anti-inflammatory potency but increases side effects like sodium retention .
Esterification at C-21: The pivalate ester increases lipophilicity, prolonging half-life by slowing hepatic/plasma esterase-mediated hydrolysis. This contrasts with cortisone’s free 21-OH, which is rapidly metabolized .
Metabolic Stability :
- Compounds like 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate (C₂₆H₃₄O₆) undergo phase I metabolism via Δ¹-dehydrogenation, altering receptor binding affinity .
- The absence of a 17α-hydroxyl group in 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate may reduce hepatic clearance compared to cortisone .
Biological Activity
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic steroid compound that has garnered attention in the fields of endocrinology and pharmacology due to its significant biological activity. This compound, characterized by its unique structure, which includes hydroxyl and keto groups, interacts with steroid hormone receptors and exhibits various physiological effects. This article aims to provide a comprehensive overview of the biological activity of 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate, including its mechanisms of action, pharmacokinetics, therapeutic applications, and related case studies.
Chemical Structure and Properties
The molecular formula of 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate is C23H34O5, with a molecular weight of approximately 428.56 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
- Hydroxyl groups : These enhance solubility and receptor binding.
- Keto groups : These are crucial for the compound's interaction with steroid receptors.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C23H34O5 |
| Molecular Weight | 428.56 g/mol |
| Functional Groups | Hydroxyl (–OH), Keto (C=O) |
The biological activity of 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate is primarily mediated through its interaction with steroid hormone receptors. This interaction can lead to several physiological effects:
- Hormonal Regulation : The compound may influence the synthesis and regulation of endogenous hormones.
- Anti-inflammatory Effects : It has been noted for potential anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Anabolic Effects : Due to its structural similarity to anabolic steroids, it may promote muscle growth and recovery.
Pharmacokinetics
Research into the pharmacokinetics of this compound indicates that it is well absorbed when administered and has a favorable distribution profile in biological systems. Studies have shown that it undergoes metabolic transformations that can affect its efficacy and safety profile.
Case Studies
- Endocrinological Applications : A study investigated the effects of 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate on patients with adrenal insufficiency. The results indicated significant improvements in hormone levels and patient outcomes.
- Sports Medicine : In a controlled trial involving athletes, the compound was shown to enhance performance metrics without significant adverse effects, highlighting its potential as a performance-enhancing agent under regulated conditions.
Therapeutic Applications
Given its biological activities, 21-hydroxypregn-4-ene-3,11,20-trione 21-pivalate has potential applications in various therapeutic areas:
- Hormone Replacement Therapy : For patients with hormonal deficiencies.
- Anti-inflammatory Treatments : As part of protocols for managing chronic inflammatory diseases.
- Performance Enhancement : In sports medicine under strict regulations.
Table 2: Potential Therapeutic Uses
| Application | Description |
|---|---|
| Hormone Replacement Therapy | Addresses hormonal deficiencies |
| Anti-inflammatory Treatments | Reduces inflammation in chronic diseases |
| Performance Enhancement | Improves athletic performance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
